2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Description
2-((1-(4-Chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic imidazole-based acetamide derivative characterized by a thioether linkage between the imidazole core and the phenylacetamide moiety. Its structure features a 4-chlorophenyl group at the 1-position and a 3-nitrophenyl group at the 5-position of the imidazole ring, with a phenyl-substituted acetamide at the sulfur atom.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O3S/c24-17-9-11-19(12-10-17)27-21(16-5-4-8-20(13-16)28(30)31)14-25-23(27)32-15-22(29)26-18-6-2-1-3-7-18/h1-14H,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYKPKGYFLNHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can be represented as follows:
This compound features an imidazole ring, which is essential for its biological activity, along with a thioether linkage and various aromatic substituents that enhance its pharmacological profiles.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds structurally related to 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide. For instance, a study screening similar N-substituted phenyl compounds demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogenated phenyl groups was found to enhance lipophilicity, facilitating cell membrane penetration .
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| N-(4-chlorophenyl) chloroacetamides | Strong | Moderate |
| N-(3-bromophenyl) chloroacetamides | Strong | Weak |
Enzyme Inhibition
Enzyme inhibition studies have shown that derivatives of this compound can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, several synthesized compounds exhibited IC50 values indicating strong inhibitory action against urease, which is crucial for the treatment of certain infections and conditions .
The biological mechanisms underlying the activity of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide are believed to involve:
- Modulation of mRNA Splicing : This compound may influence gene expression pathways by affecting mRNA processing.
- Interaction with Biological Targets : Its unique functional groups allow it to interact with various proteins, potentially leading to therapeutic effects in diseases such as cancer and infections.
Study on Antimicrobial Efficacy
In a recent study, twelve newly synthesized N-substituted phenyl compounds were evaluated for their antimicrobial activity using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds bearing the 4-chlorophenyl group exhibited the highest efficacy against Escherichia coli and Candida albicans, confirming the importance of structural modifications in enhancing biological activity .
Enzyme Inhibition Analysis
Another investigation focused on the enzyme inhibitory properties of similar compounds demonstrated that modifications in the phenyl ring significantly impacted their AChE inhibition capabilities. Compounds with specific halogen substitutions showed enhanced binding affinity compared to their non-halogenated counterparts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of imidazole-thioacetamide derivatives. Below is a detailed comparison with structurally analogous molecules, focusing on synthesis, structural features, and biological activity.
Structural Analogues
Structural and Electronic Properties
- Thioether Linkage : The sulfur atom in the thioacetamide moiety improves metabolic stability compared to oxygen-based ethers, as seen in cyazofamid ().
- Crystal Packing : highlights that substituents like nitro or chloro influence dihedral angles between aromatic rings (e.g., 61.8° in dichlorophenyl-thiazolyl acetamide), affecting molecular planarity and crystallinity .
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
